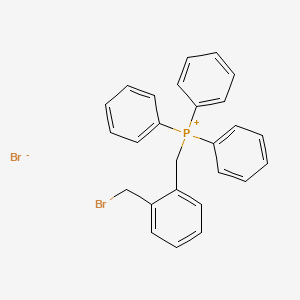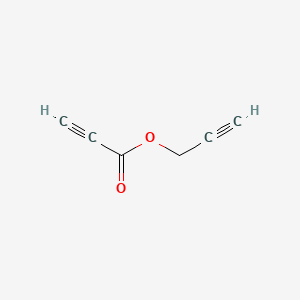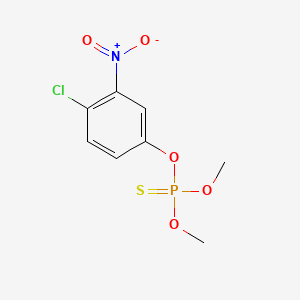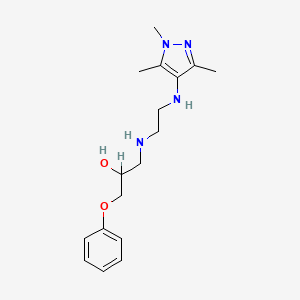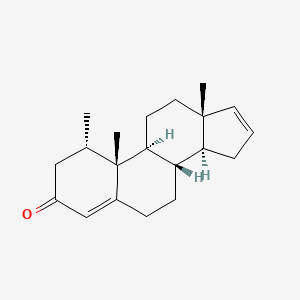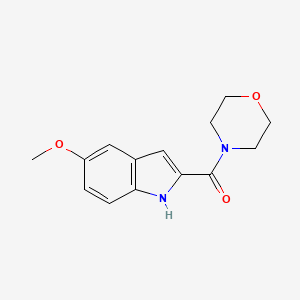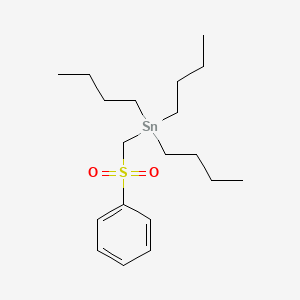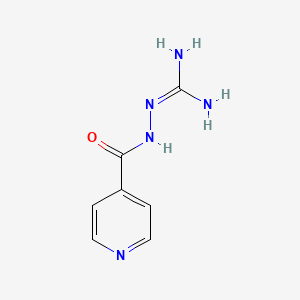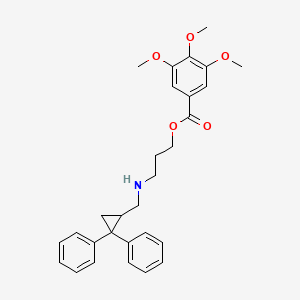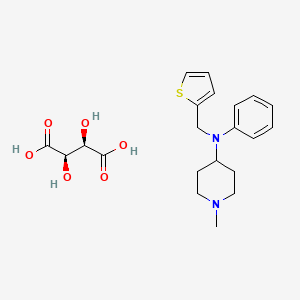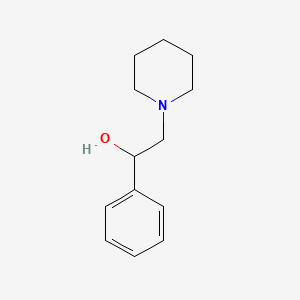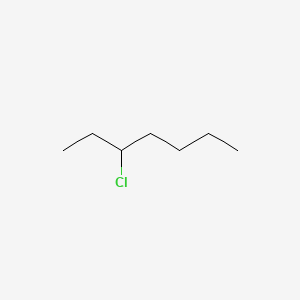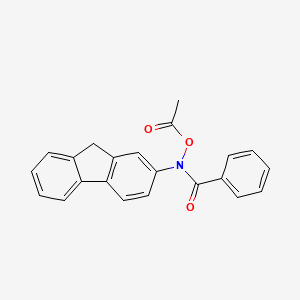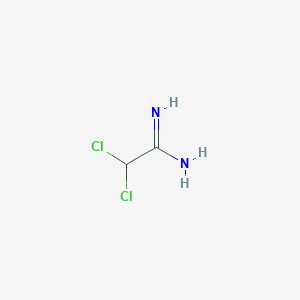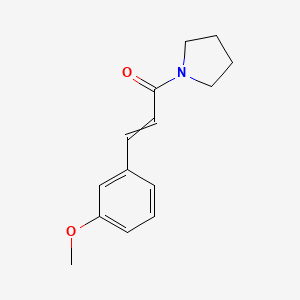
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a natural product found in Piper methysticum with data available.
Applications De Recherche Scientifique
Theoretical Studies and Chemical Properties
- A theoretical study on a similar molecule, 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one (MPP), explored its geometric parameters, vibration frequencies, and chemical shifts using density functional theory (DFT). This research provides insights into the theoretical aspects and potential applications of related compounds (Öner, Tamer, Avcı, Atalay, 2016).
Pharmacological Effects
- A study on pyrrolidine derivatives, including compounds similar to 3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, reported their antiarrhythmic and antihypertensive activities. This suggests potential medical applications of such compounds in cardiovascular therapies (Malawska et al., 2002).
Catalytic Applications
- Research into diastereomeric derivatives of 3-phosphanylpyrrolidine, a structurally related compound, revealed applications in asymmetric Grignard cross-coupling reactions. This highlights the compound's utility in catalytic processes (Nagel, Nedden, 1997).
Material Science and NLO Properties
- Studies on similar chalcone materials, such as 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, demonstrated significant nonlinear optical (NLO) properties, indicating potential use in photonics and optoelectronics (Jayarama et al., 2013).
Antimicrobial Activity
- Research on pyrrolidine-containing compounds has shown promising antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Shelke et al., 2009).
DNA Interaction Studies
- An investigation into the interaction of chalcone derivatives with CT-DNA using molecular docking and fluorescence spectroscopy suggested potential applications in drug development and molecular biology (Chaudhary, Mishra, 2017).
Propriétés
Numéro CAS |
29647-01-6 |
|---|---|
Nom du produit |
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one |
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-5-12(11-13)7-8-14(16)15-9-2-3-10-15/h4-8,11H,2-3,9-10H2,1H3 |
Clé InChI |
LAPTWLCIZWFMJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
SMILES canonique |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



